N,O-Dibenzyl Serotonin-d4
Description
Contextualizing Serotonin (B10506) Derivatives as Research Tools
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter involved in a vast array of physiological and cognitive functions, including mood regulation, sleep, and appetite. wikipedia.org To investigate its complex roles and the behavior of its receptors and transporters, scientists often rely on chemically modified versions, or derivatives, of the serotonin molecule. nih.govchemrxiv.org
These derivatives serve several key purposes in research:
Probing Receptor Binding: By systematically altering parts of the serotonin structure, researchers can determine which functional groups are essential for binding to specific 5-HT receptors.
Developing Therapeutic Agents: Many antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), are sophisticated derivatives designed to modulate the serotonin system. wikipedia.orgnih.gov
Investigating Metabolism: Modifying the serotonin molecule can help in studying its metabolic pathways and the enzymes involved. nih.gov
Creating Research Probes: Some derivatives are designed with specific properties, such as fluorescence or photoreactivity ("caged" derivatives), to enable advanced experimental techniques for studying neuronal connections and receptor kinetics. acs.org
The creation of lipid derivatives of serotonin has also been explored to enhance its ability to penetrate the brain, although studies have shown that simply attaching lipophilic groups does not guarantee brain penetrability. nih.gov The development of serotonin derivatives continues to be an active area of research, aiming to create more potent and selective tools for both therapeutic and investigational purposes. chemrxiv.org
Significance of Deuterium (B1214612) Labeling in Investigational Chemistry and Biology
The "-d4" in N,O-Dibenzyl Serotonin-d4 signifies that four specific hydrogen atoms in the molecule have been replaced by deuterium (D), a stable, non-radioactive isotope of hydrogen. clearsynth.comunam.mx This isotopic substitution, while minimally affecting the compound's chemical properties, provides a crucial analytical advantage, particularly in techniques involving mass spectrometry (MS). clearsynth.com
The primary application of deuterated compounds is as internal standards in quantitative analysis. clearsynth.comscioninstruments.com In a typical experiment, a known quantity of the deuterated standard (like this compound) is added to a biological or environmental sample. The sample is then processed and analyzed, often by liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov
The significance of this method lies in its ability to correct for variability during sample preparation and analysis. scioninstruments.com The deuterated internal standard behaves almost identically to the non-deuterated (endogenous) analyte of interest through extraction, derivatization, and ionization processes. scispace.com However, because of its greater mass, the mass spectrometer can distinguish it from the analyte. scioninstruments.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification, compensating for sample loss or fluctuations in instrument sensitivity. clearsynth.com
While highly effective, the use of deuterium labeling can sometimes introduce a "Kinetic Isotope Effect" (KIE), where the heavier deuterium atom can slightly slow down the rate of chemical reactions involving the breaking of a carbon-hydrogen bond. nih.govnih.govacs.org This effect is generally small but is a consideration in metabolic studies. nih.govacs.org
Rationale for Dibenzyl Derivatization in Serotonin Analogues
The "N,O-Dibenzyl" portion of the name indicates that two benzyl (B1604629) groups (C₆H₅CH₂–) have been attached to the serotonin structure: one to the nitrogen (N) of the primary amine and one to the oxygen (O) of the phenolic hydroxyl group. wikipedia.org This process is a common strategy in organic synthesis known as "protection." synarchive.comacs.orgcommonorganicchemistry.com
In the context of this compound, the benzyl groups serve as protecting groups. The primary amine and the phenolic hydroxyl on serotonin are reactive sites. During the synthesis of complex molecules or in certain analytical preparations, it is often necessary to temporarily block these reactive sites to prevent them from participating in unwanted side reactions. google.comorganic-chemistry.org The benzyl group is a robust and widely used protecting group for both amines and hydroxyls because it is stable under many reaction conditions. wikipedia.orgorganic-chemistry.org
The key features of benzyl protecting groups include:
Ease of Installation: They can be attached to alcohols and amines using standard chemical reagents like benzyl bromide. wikipedia.orgcommonorganicchemistry.com
Stability: They are resistant to a variety of chemical environments, protecting the underlying functional group.
Controlled Removal: The benzyl groups can be cleanly removed when no longer needed, typically through a process called catalytic hydrogenolysis (reaction with hydrogen gas and a palladium catalyst), to restore the original amine and hydroxyl groups. commonorganicchemistry.comorganic-chemistry.org
Therefore, the dibenzyl derivatization in this compound makes it a stable, protected precursor or intermediate. It is likely used as a stable internal standard for quantifying a related dibenzylated analyte in a complex mixture, where the reactive amine and hydroxyl groups could otherwise interfere with the analysis.
Compound Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₄H₂₀D₄N₂O |
| Isotopic Label | Deuterium (d4) |
| Protecting Groups | N-Benzyl, O-Benzyl |
| Primary Application | Internal Standard for Mass Spectrometry |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym | Key Role |
|---|---|---|
| This compound | - | The subject of this article; a deuterated internal standard. |
| Serotonin | 5-Hydroxytryptamine (5-HT) | Endogenous neurotransmitter. wikipedia.org |
| Benzyl Bromide | BnBr | A reagent used to add benzyl protecting groups. commonorganicchemistry.com |
Structure
3D Structure
Properties
Molecular Formula |
C24H24N2O |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-benzyl-1,1,2,2-tetradeuterio-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2/i13D2,14D2 |
InChI Key |
WMLUGAISOXQZMR-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])NCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Analytical Applications of N,o Dibenzyl Serotonin D4 in Biological Matrixes
Quantification of Serotonin (B10506) and Metabolites in Research Models via Mass Spectrometry
Mass spectrometry, coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), has become the gold standard for the sensitive and selective quantification of low-concentration analytes such as serotonin in biological matrices. The complexity of these matrices, which contain a multitude of potentially interfering substances, necessitates robust methods to ensure data accuracy and reproducibility. In this context, stable isotope-labeled internal standards are indispensable.
Role as an Internal Standard in LC-MS/MS and GC-MS Methods
N,O-Dibenzyl Serotonin-d4 is primarily employed as an internal standard in quantitative bioanalysis. An internal standard is a compound added to samples in a known quantity to correct for variability throughout the analytical process. Stable isotope-labeled internal standards (SIL-IS), like this deuterated compound, are considered the most effective type because their physicochemical properties are nearly identical to the analyte of interest.
The key advantages of using this compound include:
Co-elution: It co-elutes with the native serotonin during chromatographic separation, meaning it is exposed to the same matrix conditions at the same time.
Similar Ionization Efficiency: It exhibits nearly identical ionization behavior in the mass spectrometer's ion source.
Correction for Variability: It effectively corrects for analyte loss during sample preparation steps (e.g., extraction, evaporation) and for variations in injection volume.
By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate quantification, even in the presence of signal fluctuations caused by matrix effects or instrumental drift. This approach is crucial for determining the concentration of serotonin and its metabolites in samples such as plasma, urine, and feces.
Table 1: Typical LC-MS/MS Parameters for Serotonin Quantification
| Parameter | Typical Setting/Value |
|---|---|
| Chromatography | Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase (C18) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with additives like Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Serotonin MRM Transition | Specific m/z values depend on precursor and product ions selected |
| Serotonin-d4 MRM Transition | Specific m/z values reflecting the mass shift due to deuterium (B1214612) |
Method Development and Validation for Deuterated Internal Standards
The use of deuterated internal standards is a cornerstone of robust bioanalytical method development and validation. Regulatory bodies, such as the European Medicines Agency (EMA), have noted that the vast majority of submitted assay validations incorporate SIL-IS. The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.
Key validation parameters assessed include:
Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.
Linearity and Range: The concentration range over which the assay is accurate and precise.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Using a deuterated standard like this compound can significantly streamline method development, leading to more robust and reliable assays.
Matrix Effects and Compensation Strategies in Quantitative Analysis
Matrix effects are a significant challenge in LC-MS/MS analysis, representing the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification. Biological fluids like plasma and urine are complex matrices containing salts, lipids, and proteins that can interfere with the ionization process.
A co-eluting, stable isotope-labeled internal standard is the most effective tool to compensate for these matrix effects. Because this compound has nearly identical chromatographic and ionization properties to endogenous serotonin, it experiences the same degree of ion suppression or enhancement. Therefore, while the absolute signal intensity of both the analyte and the internal standard may fluctuate between samples, their ratio remains constant, allowing for accurate quantification. Studies have shown that while deuterated standards are highly effective, they may not always perfectly correct for differential matrix effects, especially if there is a slight chromatographic separation between the analyte and the standard in a region of changing ion suppression. Therefore, a thorough evaluation of matrix effects across multiple biological lots is a critical component of method validation.
Application in Imaging Mass Spectrometry Methodologies
Imaging Mass Spectrometry (IMS) is a powerful technique that maps the spatial distribution of molecules directly in tissue sections without the need for labels. However, the analysis of small, low-abundance molecules like amine neurotransmitters via Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS is challenging due to poor ionization efficiency and interference from matrix signals.
Derivatization Strategies for Enhanced Detection in MALDI-IMS
To overcome the challenges of detecting neurotransmitters in tissue, on-tissue chemical derivatization has emerged as a key strategy. This process involves reacting the target analyte with a reagent to improve its mass spectrometric detection, typically by adding a permanently charged group or a moiety with high ionization efficiency. The benzyl (B1604629) groups present on this compound are a form of derivatization that improves its gas-phase stability, a principle that is extended to on-tissue applications for endogenous analytes.
For imaging endogenous serotonin and other amine metabolites, various derivatization reagents are applied directly to the tissue section before MALDI matrix application. This enhances the sensitivity and specificity of detection, allowing for clearer localization. One effective strategy involves using reagents that form a stable Schiff base with the primary amine moiety of the neurotransmitter.
Table 2: Selected On-Tissue Derivatization Reagents for Amine Metabolites in MALDI-IMS
| Derivatization Reagent | Target Functional Group | Advantage | Reference |
|---|---|---|---|
| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary Amines | Improves sensitivity and specificity; forms stable Schiff base. | |
| Pyrylium Salts | Primary Amines | Adds a permanent positive charge, enhancing ionization. | |
| Girard's Reagent T (GirT) | Ketones/Aldehydes | Adds a quaternary ammonium (B1175870) group for enhanced detection. | |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | Increases hydrophobicity and ionization efficiency. |
Spatial Localization Studies of Amine Metabolites in Research Tissues
Using enhanced detection methods like on-tissue derivatization, MALDI-IMS can provide detailed maps of the distribution of amine metabolites within specific anatomical regions of a tissue sample, such as the brain. This allows researchers to visualize the localization of neurotransmitters in areas like the cerebellum or adrenal glands, offering insights into metabolic processes and neurological function that cannot be obtained from the analysis of homogenized tissue extracts. The ability to directly measure the spatial arrangement of these critical signaling molecules provides a deeper understanding of their roles in both healthy and diseased states. The molecular specificity of mass spectrometry ensures that the resulting images accurately represent the distribution of the target analyte, distinguishing it from other isobaric (same nominal mass) compounds.
Chromatographic Separation Techniques for Derivatized Serotonin Analogs
The accurate quantification of serotonin and its analogs in biological matrices such as plasma, urine, and brain tissue is heavily reliant on effective chromatographic separation. nih.gov These complex samples necessitate techniques that can isolate target analytes from a multitude of endogenous components. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose. nih.govnih.gov The use of derivatized and deuterated internal standards, such as this compound, is critical in these methodologies to ensure accuracy and precision. Derivatization alters the physicochemical properties of the native serotonin, which in turn modifies its chromatographic behavior, often to improve separation efficiency, enhance detector response, or enable analysis by a particular method like GC-MS. nih.govjst.go.jp
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of serotonin and its derivatives due to its high selectivity and sensitivity. mtc-usa.com This method often utilizes reversed-phase chromatography, where analytes are separated based on their hydrophobicity. tandfonline.com For underivatized serotonin, which is a polar molecule, mobile phases typically consist of an aqueous component and an organic modifier like acetonitrile or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency. mtc-usa.comnih.gov
When analyzing a derivatized analog like this compound, the chromatographic conditions are adapted to account for the significant increase in hydrophobicity caused by the two benzyl groups. This increased non-polar character leads to stronger retention on a reversed-phase column (e.g., a C18 column), resulting in a longer retention time compared to native serotonin. jst.go.jptandfonline.com This property is advantageous as it effectively separates the derivatized analyte from the more polar, underivatized serotonin and its metabolites that may be present in the biological sample. mtc-usa.com The separation can be optimized by adjusting the gradient elution program, which involves changing the percentage of the organic solvent in the mobile phase over time. mtc-usa.com The use of a deuterated internal standard like Serotonin-d4 is common in these assays to correct for variations during sample preparation and analysis. nih.govresearchgate.net
Below is a summary of typical LC-MS/MS conditions used for the separation of serotonin and related compounds.
Table 1: Examples of LC-MS/MS Parameters for Serotonin Analog Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Cogent Diamond Hydride™, 4µm, 100Å mtc-usa.com | Agilent Eclipse Plus C18, 3.5µm nih.gov | C18 analytical column, 3µm researchgate.net |
| Dimensions | 2.1 x 150mm mtc-usa.com | 4.6 x 100mm nih.gov | 2.1 x 100mm researchgate.net |
| Mobile Phase A | DI Water with 0.1% Formic Acid mtc-usa.com | Methanol/Water (75:25, v/v) with 5mM Ammonium Formate nih.gov | 0.1% Formic Acid in 2% Acetonitrile researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mtc-usa.com | Acetonitrile with 0.1% Formic Acid nih.gov | 0.1% Formic Acid in 100% Acetonitrile researchgate.net |
| Flow Rate | 0.4 mL/min mtc-usa.com | 0.5 mL/min nih.gov | Not Specified |
| Detection | ESI-TOF Mass Spectrometer mtc-usa.com | Triple-Quadrupole Mass Spectrometer (ESI+) nih.gov | ESI-MS/MS researchgate.net |
| Mode | Gradient Elution mtc-usa.com | Isocratic (15:85 A:B) nih.gov | Gradient Elution researchgate.net |
Gas chromatography-mass spectrometry (GC-MS) offers another robust platform for the analysis of serotonin analogs. However, due to the low volatility of serotonin, derivatization is a mandatory step to convert the analyte into a form suitable for gas-phase analysis. nih.govnih.gov Common derivatization strategies include acylation or silylation, which block the polar hydroxyl and amine groups. nih.govhmdb.ca For instance, serotonin can be derivatized with heptafluorobutyryl anhydride (B1165640) to form a spirocyclic pentafluoropropionyl derivative, which exhibits excellent chromatographic properties. nih.gov
An already derivatized compound like this compound would be inherently more suitable for GC-MS analysis than native serotonin, although further derivatization might be employed to enhance thermal stability or fragmentation patterns in the mass spectrometer. The separation is typically performed on a low-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca The temperature of the GC oven is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov
The table below outlines representative conditions for the GC-MS analysis of derivatized serotonin.
Table 2: Representative GC-MS Parameters for Derivatized Serotonin Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca | Not Specified |
| Derivatization Reagent | Trimethylsilyl (TMS) hmdb.ca | Heptafluorobutyryl anhydride nih.gov |
| Analyte Form | Serotonin (4 TMS) hmdb.ca | Spirocyclic pentafluoropropionyl derivative nih.gov |
| Detection | Mass Spectrometry hmdb.ca | Electron Capture Negative Ion Chemical Ionization MS nih.gov |
| Monitoring Mode | Not Specified | Selective Ion Monitoring (SIM) csic.es |
Investigations of Serotonin Metabolism and Biochemical Pathways Using Deuterated Analogues
Elucidation of Metabolic Fates through Deuterium (B1214612) Tracing
Deuterium tracing is a powerful technique used to map the metabolic journey of a compound within a biological system. By introducing a deuterated analogue of a native compound, researchers can follow the "heavy" isotope label as the molecule is processed, transformed, and excreted. This method provides a clear picture of the various metabolites formed and the pathways involved.
In the context of serotonin (B10506), introducing deuterated precursors like deuterated L-tryptophan or administering Serotonin-d4 allows scientists to distinguish the administered compound and its subsequent metabolites from the endogenous pool. Using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the deuterium-labeled molecules can be precisely identified and quantified in various biological samples, such as plasma, urine, and tissue. This approach, often referred to as Deuterium Metabolic Imaging (DMI) in spectroscopic studies, enables the tracing of substrate fluxes through complex cycles, offering a dynamic view of metabolic processes in both healthy and diseased states.
Analysis of Kinetic Isotope Effects (KIE) in Enzymatic Reactions
The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. Since a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a C-H bond, more energy is required to break it, leading to a slower reaction rate.
The KIE is a cornerstone of using deuterated compounds to enhance metabolic stability. When a drug or neurotransmitter is metabolized by enzymes like the cytochrome P450 (P450) family, the reaction often involves the breaking of a C-H bond. By strategically replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be slowed down.
This principle has several key implications for enzyme kinetics:
Increased Half-Life: A slower rate of metabolism leads to a longer biological half-life of the compound.
Reduced Clearance: The rate at which the compound is removed from circulation is decreased.
Metabolic Shunting: If a molecule has multiple metabolic pathways, slowing down one pathway through deuteration can redirect metabolism towards alternative routes. This can be advantageous if the primary pathway leads to toxic metabolites.
In vitro studies using human liver microsomes (HLM) or specific enzyme preparations are commonly employed to quantify these effects. By comparing the metabolic rates of the deuterated versus the non-deuterated analogue, researchers can precisely measure the impact of the KIE. For example, studies on deuterated N,N-Dimethyltryptamine (DMT), a compound structurally related to serotonin, have shown that deuterium substitution at the α-carbon position significantly increases its metabolic stability in human hepatocytes.
Table 1: Theoretical Impact of Deuteration on Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Effect of Deuteration (due to KIE) | Rationale |
|---|---|---|
| Metabolic Rate | Decrease | The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage. |
| Biological Half-life (t½) | Increase | Slower metabolism results in the compound remaining in the body for a longer period. |
| Systemic Clearance | Decrease | The overall rate of removal from the body is reduced. |
| Metabolite Profile | Potential Alteration (Metabolic Shunting) | Slowing one metabolic pathway can enhance activity in others. |
Monoamine Oxidase A (MAO-A) is a primary enzyme responsible for the degradation of serotonin in the body. The catalytic process involves the oxidative deamination of serotonin, a reaction that includes the cleavage of a C-H bond on the α-carbon of the ethylamine (B1201723) side chain. This step is crucial for inactivating the neurotransmitter.
Given that C-H bond cleavage is integral to this metabolic process, the degradation of serotonin by MAO-A is a prime candidate for exhibiting a significant KIE. When Serotonin-d4, which has deuterium atoms on the α and β carbons of the side chain, is used as a substrate, the rate of its degradation by MAO-A is expected to be slower than that of natural serotonin.
Computational studies simulating the MAO-A catalyzed decomposition of serotonin have calculated the activation energy for the hydride transfer step (the C-H bond breaking) to be approximately 14.8-16.0 kcal/mol. The introduction of deuterium at this position would increase this activation energy barrier, thereby slowing the reaction. Research on related deuterated trace amines has confirmed that deuteration of the α-carbon reduces the rate of enzymatic deamination by MAO-A, directly demonstrating the KIE in this class of compounds. This slowing of MAO-A-mediated degradation directly enhances the metabolic stability of the serotonin analogue.
Modulation of Metabolic Pathways in Preclinical Research Models
Deuterated analogues are invaluable tools in preclinical research for studying how metabolic pathways are regulated and can be modulated. They are used in both in vitro (cell-based) and in vivo (animal) models to probe the intricate network of biochemical reactions.
Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process. Tryptophan metabolism is complex, branching into several major routes, including the serotonin pathway and the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation. The balance between these pathways is critical for physiological and neurological health.
By administering deuterated L-tryptophan, researchers can trace its fate and quantify its flux through these competing pathways. This approach helps to understand how various factors, such as stress, diet, or disease state, can shift the balance of tryptophan metabolism. For instance, such studies can reveal whether a particular condition shunts tryptophan away from serotonin production and towards the kynurenine pathway, a phenomenon implicated in mood disorders. These preclinical models allow for the direct measurement of newly synthesized deuterated serotonin and its metabolites, providing clear insights into the regulation of the entire pathway.
Table 2: Key Enzymes in Serotonin and Tryptophan Metabolism
| Enzyme | Pathway | Function |
|---|---|---|
| Tryptophan Hydroxylase (TPH) | Serotonin Synthesis | Rate-limiting enzyme that converts Tryptophan to 5-Hydroxytryptophan (B29612) (5-HTP). |
| Aromatic L-amino acid decarboxylase (AADC) | Serotonin Synthesis | Converts 5-HTP to Serotonin (5-HT). |
| Monoamine Oxidase A (MAO-A) | Serotonin Degradation | Oxidizes serotonin to 5-hydroxyindoleacetaldehyde. |
| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine Pathway | Catalyze the rate-limiting step of converting Tryptophan to Kynurenine. |
| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine Pathway |
The practical application of deuterium tracing is realized in controlled experimental systems. In vitro models, such as isolated liver cells (hepatocytes) or mitochondrial fractions, are used to study metabolism in a simplified, controlled environment. These systems are ideal for initial screenings of metabolic stability and identifying the primary metabolites of a deuterated compound without the complexities of a whole organism.
In vivo studies, typically conducted in rodent models, provide a more comprehensive understanding of a compound's metabolism, distribution, and excretion. Following administration of a deuterated analogue like Serotonin-d4 or its precursor, deuterated tryptophan, biological fluids and tissues can be collected over time. Analysis by mass spectrometry allows for the identification and quantification of the parent deuterated compound and a full spectrum of its deuterated metabolites. This provides a dynamic profile of metabolite formation and clearance, offering crucial insights into the real-world biochemical processing of serotonin.
Advanced Spectroscopic and Mechanistic Insights from Deuterium Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the context of N,O-Dibenzyl Serotonin-d4, NMR is instrumental in confirming the precise location of the deuterium (B1214612) labels and assessing the isotopic purity of the compound.
The introduction of deuterium atoms into the serotonin (B10506) backbone at the ethylamine (B1201723) side chain (specifically at the α and β positions relative to the amino group) induces characteristic changes in the 1H NMR spectrum. The signals corresponding to the protons at these positions would be absent, providing direct evidence of successful deuteration. Furthermore, the coupling patterns of adjacent protons would be altered, offering further confirmation of the isotopic labeling.
Isotopic purity is a critical parameter for isotopically labeled standards, and NMR spectroscopy provides a quantitative measure. By comparing the integration of the residual proton signals at the deuterated sites to the integration of a known, non-deuterated signal within the molecule (such as the aromatic protons of the benzyl (B1604629) groups or the indole (B1671886) ring), the percentage of deuteration can be accurately determined. For instance, a high isotopic purity would be indicated by a minimal residual signal for the protons on the ethylamine chain.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Benzyl) | 7.2-7.4 | Multiplet | Protons on the two benzyl protecting groups. |
| Aromatic (Indole) | 6.8-7.1 | Multiplet | Protons on the indole ring system. |
| CH2-N | ~2.9 | Singlet (broad) | Methylene group adjacent to the nitrogen, deuteration at adjacent positions simplifies the signal. |
| O-CH2 | ~5.1 | Singlet | Methylene group of the O-benzyl ether. |
| N-CH2 | ~4.2 | Singlet | Methylene group of the N-benzyl amine. |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, mass spectrometry is essential for confirming the molecular weight and determining the isotopic abundance. The presence of four deuterium atoms increases the molecular weight by approximately four mass units compared to the unlabeled analogue. High-resolution mass spectrometry can precisely measure this mass difference, confirming the elemental composition.
The isotopic distribution pattern in the mass spectrum is used to assess the isotopic purity. A high isotopic purity would be characterized by a dominant peak corresponding to the d4 species, with minimal contributions from d0, d1, d2, or d3 isotopologues.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, insights into the molecular structure can be gained. The deuterium labels serve as markers, helping to identify which fragments retain the labeled portion of the molecule. For instance, fragmentation of the ethylamine side chain would result in fragment ions with a mass shift corresponding to the deuterium atoms, allowing for the unambiguous assignment of fragmentation pathways. A common fragmentation pathway for tryptamine (B22526) derivatives involves the cleavage of the Cα-Cβ bond of the side chain.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| Molecular Weight (M) | ~390.2 g/mol | Confirms the incorporation of four deuterium atoms. |
| [M+H]+ | ~391.2 m/z | The protonated molecular ion observed in positive ion mode ESI-MS. |
| Isotopic Purity | >98% d4 | Ensures reliability as an internal standard in quantitative studies. |
Future Directions and Emerging Research Avenues for Derivatized Deuterated Serotonin Analogues
Integration with Multi-Omics Approaches in Preclinical Research
The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding complex biological processes. thermofisher.com In preclinical research, particularly in neuroscience, this multi-omics strategy can provide a more comprehensive picture of the mechanisms underlying neuropsychiatric disorders and the effects of therapeutic interventions.
Derivatized deuterated serotonin (B10506) analogues can play a crucial role in these integrated studies. For instance, in metabolomics-informed pharmacogenomics, stable isotope-labeled compounds are essential for accurately quantifying endogenous molecules and tracing their metabolic pathways. nih.gov By using N,O-Dibenzyl Serotonin-d4 as an internal standard, researchers can achieve more precise measurements of serotonin and its metabolites in various biological samples. This enhanced accuracy is critical when linking metabolomic data with genomic or proteomic datasets to identify novel biomarkers or therapeutic targets. nih.govelsevierpure.com
Future preclinical studies in areas like major depressive disorder (MDD) could leverage these tools to explore the complex interplay between genetic predispositions, metabolic dysregulation, and neurotransmitter signaling. nih.gov By combining multi-omics data, researchers can move beyond the traditional monoamine-centric view of depression and uncover more nuanced molecular pathways involved in the disorder. nih.govnih.gov This approach may ultimately lead to the development of more personalized and effective treatment strategies.
Development of Novel Derivatization Strategies for Enhanced Analytical Capabilities
The development of new derivatization techniques is a key area of ongoing research aimed at improving the sensitivity, specificity, and stability of neurotransmitter analysis. bu.eduresearchgate.net Chemical derivatization can enhance the performance of analytical methods like liquid chromatography-mass spectrometry (LC-MS) by improving the ionization efficiency and chromatographic separation of target analytes. researchgate.net
Recent advancements include the use of various derivatizing agents, such as dansyl chloride and ethyl chloroformate, to improve the detection of monoamine neurotransmitters. researchgate.net Stable isotope labeling derivatization (SILD) is another promising strategy that can significantly enhance detection sensitivity and accuracy while minimizing matrix effects in complex biological samples. researchgate.net
For deuterated serotonin analogues, novel derivatization strategies could focus on several key areas:
Multiplexing: Developing derivatization reagents that allow for the simultaneous analysis of a broader range of neurotransmitters and their metabolites.
Enhanced Stability: Creating derivatives with increased stability to withstand various sample preparation and storage conditions.
Improved Ionization: Designing derivatization agents that significantly boost the signal intensity in mass spectrometry, enabling the detection of very low-concentration analytes.
These advancements will not only improve the analytical capabilities for existing deuterated standards but also pave the way for the development of new and more sophisticated research tools.
Exploration of this compound in Uncharted Biological Systems or Models
While the role of serotonin has been extensively studied in the central nervous system, its functions in peripheral tissues and in less-explored biological systems are still emerging areas of research. nih.gov this compound can serve as a valuable tool in these investigations by enabling accurate quantification of serotonin in a wide range of biological matrices.
Future research could focus on:
Peripheral Serotonin Synthesis: Investigating the role of peripheral serotonin in disorders such as irritable bowel syndrome, cardiovascular disease, and osteoporosis. nih.gov
Gut-Brain Axis: Exploring the communication between the gut microbiome and the brain, where serotonin plays a critical signaling role.
Non-traditional Model Organisms: Utilizing deuterated standards to study serotonergic systems in organisms beyond traditional rodent models, providing new insights into the evolution and function of this neurotransmitter system.
By expanding the application of these tools to new biological contexts, researchers can uncover novel roles for serotonin and identify new therapeutic targets for a variety of diseases.
Prospects for Rational Design of Advanced Biochemical Probes
The rational design of chemical probes is a powerful approach for dissecting complex biological pathways and validating new drug targets. escholarship.orgnih.gov Deuterated analogues of serotonin can serve as scaffolds for the development of more advanced biochemical probes with tailored properties.
Structure-based drug design, which utilizes high-resolution structural information of target proteins, can guide the modification of serotonin analogues to create highly selective and potent ligands for specific serotonin receptors or transporters. researchgate.netbiorxiv.org For example, by understanding the binding pocket of a particular serotonin receptor subtype, medicinal chemists can design derivatives with enhanced affinity and selectivity. researchgate.net
Future directions in this area may include:
Photoaffinity Probes: Incorporating photoreactive groups into deuterated serotonin analogues to allow for covalent labeling of binding partners, which can help to identify novel protein-protein interactions.
Fluorescent Probes: Attaching fluorescent tags to create probes for real-time imaging of serotonin dynamics in living cells and tissues.
PET Ligands: Developing radiolabeled versions of these analogues for use in positron emission tomography (PET) imaging to visualize and quantify serotonin receptors and transporters in the living brain.
The development of these advanced biochemical probes will provide researchers with powerful new tools to investigate the intricate workings of the serotonergic system and to accelerate the discovery of new medicines for neuropsychiatric and other disorders. korea.ac.krnih.gov
Compound Names Table
Q & A
Basic: What analytical techniques are essential for confirming the structural integrity and purity of N,O-Dibenzyl Serotonin-d4?
Methodological Answer:
Structural validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and benzyl group substitution patterns. High-resolution mass spectrometry (HRMS) should verify molecular weight (e.g., 180.24 g/mol for Serotonin-d4 core; adjusted for benzyl groups) and isotopic purity (≥97 atom% D). Purity assessments via HPLC with UV/fluorescence detection are critical, as residual solvents or byproducts (e.g., incomplete benzylation) may interfere with downstream assays . Quantification standards should match storage conditions (2–8°C) to prevent degradation artifacts .
Basic: How should researchers mitigate decomposition risks during storage and handling of this compound?
Methodological Answer:
Store lyophilized powder at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Prepare working solutions in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Avoid repeated freeze-thaw cycles by aliquoting solutions. During synthesis or handling, use gloveboxes for oxygen-sensitive steps, as the dibenzyl groups may oxidize under ambient conditions . Regularly validate stability via LC-MS over 6-month intervals.
Advanced: How do deuterium isotopes in this compound influence pharmacokinetic (PK) studies compared to non-deuterated analogs?
Methodological Answer:
Deuterium incorporation at the α-carbon of the ethylamine side chain slows metabolism by monoamine oxidase (MAO), extending half-life. To quantify isotopic effects, parallel PK studies should compare deuterated/non-deuterated analogs in vitro (e.g., liver microsomes) and in vivo (rodent models). Use stable isotope tracing (LC-MS/MS) to track metabolites (e.g., 5-HIAA-d4). Note that benzyl groups may alter blood-brain barrier permeability, requiring separate permeability assays .
Advanced: What experimental controls are critical when investigating 5-HT receptor subtype selectivity of this compound?
Methodological Answer:
- Positive/Negative Controls: Include non-deuterated Serotonin and selective 5-HT receptor agonists/antagonists (e.g., Renzapride for 5-HT4).
- Radioligand Displacement Assays: Use [³H]-LSD or [³H]-5-HT with membrane preparations from transfected HEK293 cells.
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across subtypes. Address batch-to-batch variability by repeating assays with independently synthesized batches .
Advanced: How can researchers resolve discrepancies in reported binding affinities of this compound across studies?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, buffer composition) or receptor isoform heterogeneity. To harmonize
Meta-Analysis: Pool datasets using PRISMA guidelines, adjusting for variables like temperature or cell line origin.
Standardized Protocols: Adopt consensus methods from the NIH Psychoactive Drug Screening Program.
Error Analysis: Quantify uncertainties in radioligand purity (via LC-MS) and receptor density (Scatchard plots) .
Basic: What safety protocols are mandatory for handling this compound in laboratory settings?
Methodological Answer:
Use NIOSH-approved N95 respirators during powder handling to avoid inhalation. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. In case of spills, decontaminate with 70% ethanol and collect waste in labeled containers for incineration. Ensure fume hoods are operational during synthesis steps involving nitrosation or benzylation reagents .
Advanced: What strategies optimize this compound for tracing serotonin reuptake dynamics in neuronal models?
Methodological Answer:
- Fluorescent Tagging: Conjugate Cy5.5 to the benzyl groups via NHS ester chemistry for live-cell imaging (validate labeling efficiency via HPLC).
- Electrophysiology: Pair deuterated compound application with patch-clamp recordings in serotonergic neurons (e.g., dorsal raphe nuclei) to assess SERT inhibition kinetics .
- Knockdown Controls: Use CRISPR-Cas9 to silence SERT in cell lines, confirming specificity of uptake inhibition .
Advanced: How can isotopic dilution effects be minimized in quantitative metabolomic studies using this compound?
Methodological Answer:
- Spike-In Calibration: Add known quantities of non-deuterated Serotonin to correct for natural abundance deuterium in biological matrices.
- Matrix-Matched Standards: Prepare calibration curves in homogenized tissue extracts to account for ion suppression/enhancement in LC-MS.
- Limit of Detection (LOD): Determine via signal-to-noise ratios (S/N ≥ 3) across triplicate runs .
Basic: What are the ethical and methodological considerations for using this compound in animal studies?
Methodological Answer:
- 3Rs Compliance: Optimize dosing to minimize animal numbers (e.g., Bayesian adaptive designs).
- Behavioral Endpoints: Use validated anxiety/depression models (e.g., forced swim test) with blinding to reduce observer bias.
- Ethical Approval: Submit protocols to IACUC, including justification for deuterium use over non-isotopic analogs .
Advanced: How do benzyl groups in this compound impact its interactions with COMT compared to native serotonin?
Methodological Answer:
Benzyl groups sterically hinder COMT’s active site, reducing methylation efficiency. To quantify:
Kinetic Assays: Monitor SAM-dependent methylation via HPLC (detect 5-methoxy-d4 product).
Molecular Docking: Compare binding poses of deuterated vs. non-deuterated analogs using AutoDock Vina.
Mutagenesis: Engineer COMT variants (e.g., V108M) to assess residue-specific interactions .
Data Presentation Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
